molecular formula C22H18FN3O3S B12143743 (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12143743
M. Wt: 423.5 g/mol
InChI Key: ASBPIRYEHVHDQA-UYRXBGFRSA-N
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Description

(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The 4-fluorobenzylidene and 4-propoxybenzyl groups are introduced through condensation reactions with suitable benzylidene and benzyl derivatives.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Substitution reactions at the benzylidene or benzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Explored as a potential lead compound for developing new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazine Derivatives: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

    Structural Features: Unique combination of 4-fluorobenzylidene and 4-propoxybenzyl groups.

    Biological Activities: Distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18FN3O3S/c1-2-11-29-17-9-5-14(6-10-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-3-7-16(23)8-4-15/h3-10,13H,2,11-12H2,1H3/b19-13-

InChI Key

ASBPIRYEHVHDQA-UYRXBGFRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O

Origin of Product

United States

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